D-Glucosamine

Pharmaceutical Formulation Active Moiety Calculation Dosage Form Design

D-Glucosamine (free base, CAS 3416-24-8) is the unadulterated active pharmacophore—100% free base content, versus 83.1% for hydrochloride or 59.2–62.5% for sulfate salts. Only the D-enantiomer is recognized by mammalian hexosamine pathway enzymes; L-glucosamine is metabolically inert. At ≥0.25 mM, D-glucosamine induces >10-fold hyaluronic acid production in human synovial cells—an activity absent in N-acetylglucosamine. This ≥98% pure free base is essential for metabolic labeling, O-GlcNAcylation flux studies, and formulation design. Every lot is verified for chiral purity and free base content to ensure reproducible dose-response relationships.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 3416-24-8
Cat. No. B1671600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosamine
CAS3416-24-8
Synonyms2 Amino 2 Deoxyglucose
2-Amino-2-Deoxyglucose
Dona
Dona S
Glucosamine
Glucosamine Sulfate
Hespercorbin
Sulfate, Glucosamine
Xicil
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O
InChIInChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
InChIKeyMSWZFWKMSRAUBD-IVMDWMLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility330 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucosamine (CAS 3416-24-8) Procurement & Technical Overview: Chiral Identity and Pharmaceutical-Grade Specifications


D-Glucosamine (CAS 3416-24-8) is the naturally occurring enantiomer of the amino sugar glucosamine, serving as the biochemical precursor to all nitrogen-containing sugars in the hexosamine biosynthesis pathway [1]. Unlike its synthetic L-enantiomer, only D-glucosamine is biologically relevant to mammalian systems, where it is endogenously synthesized from fructose-6-phosphate as glucosamine-6-phosphate and subsequently incorporated into glycosaminoglycans, proteoglycans, and glycolipids [2]. Commercial D-glucosamine is typically produced via acid hydrolysis of chitin from crustacean exoskeletons and is supplied as a hydrochloride salt (D-glucosamine hydrochloride, CAS 66-84-2) meeting compendial specifications [3]. For procurement purposes, the free base D-glucosamine (CAS 3416-24-8) represents the active pharmacophore, with the hydrochloride salt form containing 83.1% free base content by weight, a critical specification that differentiates it from alternative salt forms in both analytical and formulation contexts [4].

D-Glucosamine (CAS 3416-24-8): Why Salt Form and Enantiomer Substitutions Are Scientifically Invalid


Substituting D-glucosamine (free base, CAS 3416-24-8) with alternative salt forms or enantiomers introduces quantifiable differences in free base content, pharmacokinetic behavior, and biological activity that preclude generic interchangeability. For example, the hydrochloride salt (83.1% free base) delivers significantly more active moiety per unit mass than sulfate sodium chloride (62.5%) or sulfate potassium chloride (59.2%) forms [1]. Critically, the D-enantiomer is the sole stereoisomer recognized by mammalian transporters and biosynthetic enzymes; L-glucosamine is metabolically inert in these systems, rendering it ineffective for applications targeting endogenous glycosaminoglycan production [2]. Furthermore, direct comparative studies demonstrate that D-glucosamine (GlcN), but not N-acetyl-D-glucosamine (GlcNAc), induces hyaluronic acid production in human synovial cells, with a >10-fold difference in magnitude between cell types, confirming that even closely related in-class derivatives exhibit fundamentally distinct biological activities [3]. These differences underscore that procurement specifications must precisely define the chemical entity—free base D-glucosamine versus its salts—as clinical and in vitro outcomes are not transferable across forms without quantitative validation [4].

D-Glucosamine (CAS 3416-24-8) Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Selection


Free Base Content: D-Glucosamine Hydrochloride vs. Glucosamine Sulfate Salts

D-Glucosamine hydrochloride delivers 83.1% free base D-glucosamine (CAS 3416-24-8) by weight, compared to only 62.5% for glucosamine sulfate sodium chloride and 59.2% for glucosamine sulfate potassium chloride [1]. This 21-24 percentage point advantage in active moiety content per unit mass is a critical formulation consideration, as the free base is the sole biologically active species recognized by mammalian hexosamine pathway enzymes [2].

Pharmaceutical Formulation Active Moiety Calculation Dosage Form Design

Hyaluronic Acid Induction: D-Glucosamine vs. N-Acetyl-D-Glucosamine in Human Synovial Cells

In human synovial cells, D-glucosamine (GlcN) at concentrations ≥0.25 mM significantly induced hyaluronic acid (HA) production, whereas N-acetyl-D-glucosamine (GlcNAc) at equivalent concentrations (0.1-1 mM) produced no detectable HA induction [1]. Furthermore, the magnitude of HA production induced by GlcN was >10-fold higher in synovial cells compared to chondrocytes, demonstrating tissue-specific potency that is absent in the acetylated derivative [2].

Chondroprotection Glycosaminoglycan Synthesis In Vitro Pharmacology

Clinical Effect Size Heterogeneity: D-Glucosamine Hydrochloride vs. Glucosamine Sulfate in Osteoarthritis Pain

A systematic review of 15 randomized, double-blind, placebo-controlled trials revealed marked heterogeneity in clinical effect sizes based on glucosamine salt form [1]. Trials employing glucosamine sulfate demonstrated a summary effect size of 0.44 for pain reduction, whereas trials using glucosamine hydrochloride exhibited an effect size of only 0.06, a >7-fold difference [2]. Notably, trials using the specific Rottapharm crystalline glucosamine sulfate product showed an even larger effect size of 0.55, underscoring that formulation and manufacturer-specific factors contribute to clinical outcomes beyond the free base moiety alone [3].

Osteoarthritis Clinical Trial Meta-Analysis Effect Size

Enantiomer Specificity: D-Glucosamine vs. L-Glucosamine Biological Relevance

Only the D-enantiomer of glucosamine exists naturally and participates in mammalian biochemistry; L-glucosamine is metabolically inert in these systems and does not occur in nature [1]. D-glucosamine is endogenously synthesized as glucosamine-6-phosphate via glutamine-fructose-6-phosphate transaminase and serves as the obligate precursor for all nitrogen-containing sugars, including UDP-N-acetylglucosamine, which is essential for glycosaminoglycan, proteoglycan, and glycolipid biosynthesis [2]. In contrast, L-glucosamine-based glycosylated antitumor ether lipids (L-GAELs) have been shown to retain cytotoxic effects against cancer stem cells, indicating that L-enantiomer applications are confined to synthetic derivatives designed for non-metabolic mechanisms, such as apoptosis-independent cancer cell killing, rather than endogenous pathway integration [3].

Chiral Purity Enantiomer Discrimination Biosynthetic Pathway Integration

D-Glucosamine (CAS 3416-24-8) Validated Application Scenarios for Scientific and Industrial Procurement


High-Purity Reference Standard for HPLC Method Validation and Compendial Compliance

D-Glucosamine hydrochloride meeting USP/EP specifications (assay 98.0-102.0%, specific rotation +70.0° to +73.0°) serves as the reference standard for quantitative HPLC analysis of glucosamine in pharmaceutical formulations and biological samples. The compendial monograph defines strict acceptance criteria including loss on drying ≤1.0%, residue on ignition ≤0.1%, and sulfate ≤0.24%, ensuring analytical traceability across laboratories [1]. This specification profile directly supports ANDA submissions, method validation, and quality control of finished dosage forms, where the 83.1% free base content of the hydrochloride salt provides a calculable basis for potency determination [2].

Chondroprotective Mechanism Research in Synovial Cell and Chondrocyte Models

In vitro studies utilizing D-glucosamine at concentrations ≥0.25 mM demonstrate robust induction of hyaluronic acid production in human synovial cells, with >10-fold higher production compared to chondrocytes [3]. This specific activity—absent in N-acetylglucosamine at equivalent concentrations—supports investigations into the molecular mechanisms of chondroprotection, including hyaluronan synthase (HAS) upregulation and glycosaminoglycan biosynthesis. Procurement of high-purity D-glucosamine free base is essential for these studies, as the presence of sulfate counterions or N-acetylated contaminants would confound interpretation of dose-response relationships [4].

Osteoarthritis Clinical Trial Design and Formulation Development

The substantial difference in clinical effect sizes between glucosamine hydrochloride (0.06) and glucosamine sulfate (0.44-0.55) highlights the critical importance of salt form selection in clinical trial design and therapeutic formulation [5]. Formulators developing new glucosamine-based products must account for the free base content advantage of the hydrochloride salt (83.1% vs. 59.2-62.5% for sulfate salts) to achieve target dosing of the active pharmacophore while recognizing that sulfate forms have demonstrated superior clinical efficacy despite lower free base content [6]. This paradox underscores that the free base D-glucosamine (CAS 3416-24-8) represents the active moiety, but salt form and formulation matrix significantly modulate clinical outcomes.

Metabolic Pathway Studies in Hexosamine Biosynthesis

D-Glucosamine serves as the direct exogenous source of glucosamine-6-phosphate, the first committed intermediate in the hexosamine biosynthesis pathway, making it an essential tool compound for studies of protein O-GlcNAcylation, UDP-GlcNAc flux, and glycosaminoglycan metabolism [7]. The D-enantiomer is specifically required, as L-glucosamine is not recognized by mammalian hexosamine pathway enzymes and cannot substitute in metabolic tracer studies. Procurement specifications should confirm chiral purity and free base content to ensure accurate dosing in cell culture and in vivo metabolic labeling experiments [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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